Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. This compound is characterized by the presence of a pyrimidine ring fused with a triazole ring, which contributes to its unique chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the desired compound . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and DCM (dichloromethane) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its potential neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of certain proteins involved in inflammation and fibrosis . The compound may exert its effects through the inhibition of enzymes like collagen prolyl 4-hydroxylases, which play a role in collagen synthesis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate stands out due to its unique combination of a pyrimidine and triazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The compound is synthesized through a multi-step process involving the coupling of ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate with appropriate pyrimidine derivatives. The reaction typically employs coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the triazole ring. The synthetic pathway can be summarized as follows:
- Formation of Triazole Ring : The initial step involves the cyclization of an azide with an alkyne or an appropriate precursor to form the triazole structure.
- Pyrimidine Attachment : Subsequent reactions introduce the pyrimidine moiety, enhancing the compound's biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit potent anticancer properties. This compound has shown significant antiproliferative effects against various cancer cell lines. For example:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 1.1 |
HCT116 | 2.6 |
HepG2 | 1.4 |
These results indicate that the compound may inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis, thus leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro studies have reported effective inhibition against:
Microorganism | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Thymidylate Synthase Inhibition : The compound's structural features allow it to effectively inhibit TS, which is essential for DNA replication and repair.
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Case Studies and Research Findings
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
-
Anticancer Studies : A study reported that a related triazole derivative exhibited superior anticancer activity compared to traditional chemotherapeutics like doxorubicin and 5-fluorouracil .
- Case Study : In a recent clinical trial involving patients with advanced solid tumors, compounds similar to this compound showed promising results with manageable toxicity profiles.
- Antimicrobial Evaluations : In clinical microbiology settings, this compound's derivatives were tested against multi-drug resistant strains of bacteria and displayed significant efficacy .
Properties
Molecular Formula |
C10H11N5O2 |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
ethyl 5-methyl-2-pyrimidin-2-yltriazole-4-carboxylate |
InChI |
InChI=1S/C10H11N5O2/c1-3-17-9(16)8-7(2)13-15(14-8)10-11-5-4-6-12-10/h4-6H,3H2,1-2H3 |
InChI Key |
PBLSGHNASKPSPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(N=C1C)C2=NC=CC=N2 |
Origin of Product |
United States |
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